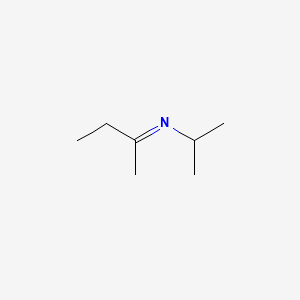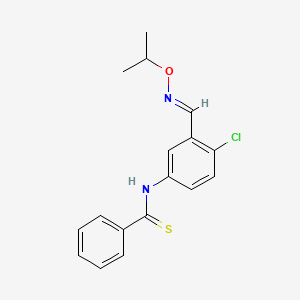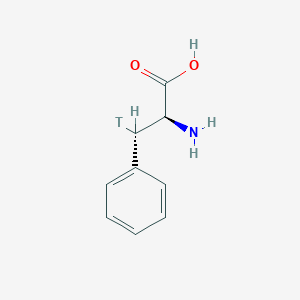
Kkl543DB2R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Unique Ingredient Identifier (UNII) 5WJS4S6YS4 is known as L-phenylalanine-.beta.-T, (.beta.S)- . This compound is a stereoisomer of phenylalanine, an essential amino acid that plays a crucial role in the biosynthesis of proteins. L-phenylalanine is a precursor for various bioactive compounds, including neurotransmitters like dopamine, norepinephrine, and epinephrine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-phenylalanine-.beta.-T, (.beta.S)- typically involves the use of enzymatic or chemical methods. One common approach is the enzymatic resolution of racemic mixtures using specific enzymes that selectively react with one enantiomer. Chemical synthesis may involve the use of chiral catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of L-phenylalanine-.beta.-T, (.beta.S)- often employs fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified through various downstream processes.
Chemical Reactions Analysis
Types of Reactions
L-phenylalanine-.beta.-T, (.beta.S)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino acid into its corresponding keto acid.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of L-phenylalanine, such as keto acids, amines, and substituted phenylalanine compounds.
Scientific Research Applications
L-phenylalanine-.beta.-T, (.beta.S)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: L-phenylalanine is investigated for its potential therapeutic effects in conditions like depression and chronic pain.
Industry: It is used in the production of artificial sweeteners like aspartame.
Mechanism of Action
The mechanism of action of L-phenylalanine-.beta.-T, (.beta.S)- involves its role as a precursor in the biosynthesis of neurotransmitters. It is converted into L-tyrosine by the enzyme phenylalanine hydroxylase, and subsequently into dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in regulating mood, cognition, and the stress response.
Comparison with Similar Compounds
Similar Compounds
L-tyrosine: Another essential amino acid that is directly synthesized from L-phenylalanine.
D-phenylalanine: The D-enantiomer of phenylalanine, which has different biological activities.
L-tryptophan: An essential amino acid that serves as a precursor for serotonin.
Uniqueness
L-phenylalanine-.beta.-T, (.beta.S)- is unique due to its specific stereochemistry, which influences its interaction with enzymes and receptors. This stereoisomer is particularly important in the study of chiral specificity in biochemical processes.
Properties
CAS No. |
31262-72-3 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-phenyl-3-tritiopropanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i6T/t6-,8+/m1 |
InChI Key |
COLNVLDHVKWLRT-QZMQFESKSA-N |
Isomeric SMILES |
[H][C@@]([3H])(C1=CC=CC=C1)[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



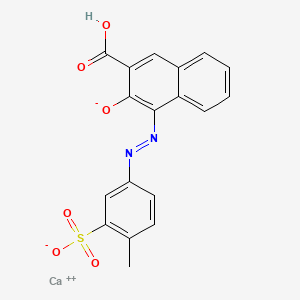

![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)

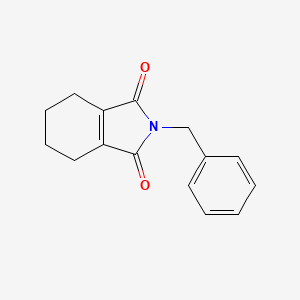
![(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B12680814.png)
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)

